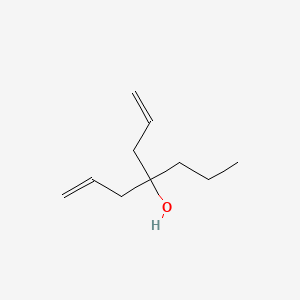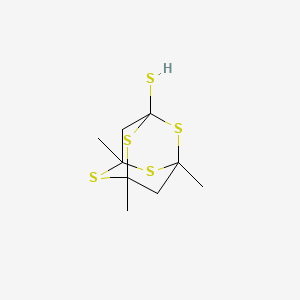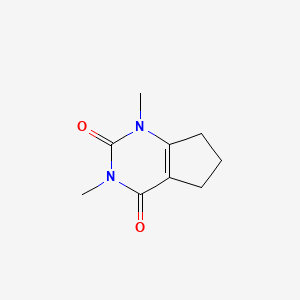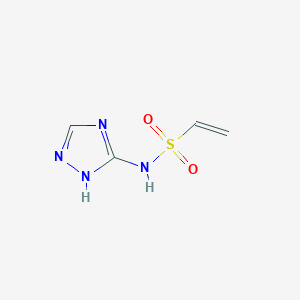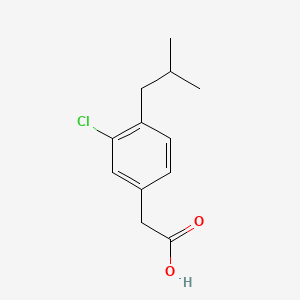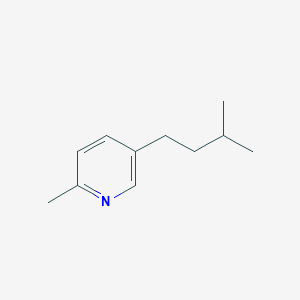
5-Isopentyl-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopentyl-2-methylpyridine: is an organic compound with the molecular formula C11H17N . It is a derivative of pyridine, characterized by the presence of an isopentyl group at the 5-position and a methyl group at the 2-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentyl-2-methylpyridine typically involves the alkylation of 2-methylpyridine with an appropriate isopentyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isopentyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. The continuous flow setup involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions:
Oxidation: 5-Isopentyl-2-methylpyridine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of the corresponding piperidine derivative.
Substitution: The compound can participate in electrophilic substitution reactions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Brominated pyridine derivatives
科学研究应用
Chemistry: 5-Isopentyl-2-methylpyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of pyridine derivatives in biological systems.
Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 5-Isopentyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved in its mechanism of action include signal transduction and metabolic processes, which are influenced by the structural features of the pyridine ring and the attached isopentyl and methyl groups .
相似化合物的比较
2-Methylpyridine: Lacks the isopentyl group, making it less hydrophobic and less sterically hindered.
5-Isopropyl-2-methylpyridine: Contains a smaller isopropyl group instead of the isopentyl group, resulting in different steric and electronic properties.
2,5-Dimethylpyridine: Has two methyl groups instead of an isopentyl group, leading to different reactivity and physical properties.
Uniqueness: 5-Isopentyl-2-methylpyridine is unique due to the presence of the bulky isopentyl group at the 5-position, which significantly influences its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar pyridine derivatives and contributes to its specific applications in various fields .
属性
CAS 编号 |
52535-39-4 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2-methyl-5-(3-methylbutyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-9(2)4-6-11-7-5-10(3)12-8-11/h5,7-9H,4,6H2,1-3H3 |
InChI 键 |
HCWRYGVKWIWVQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


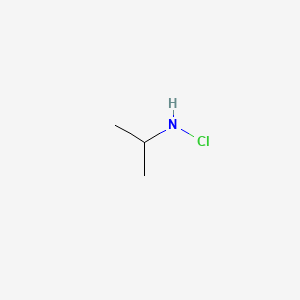
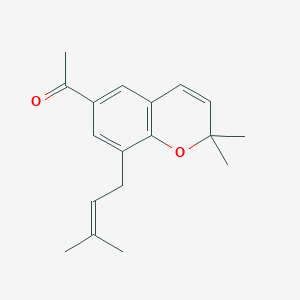
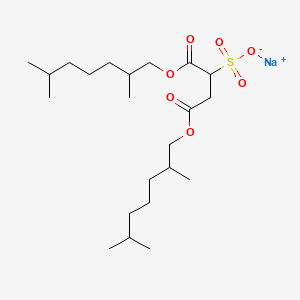
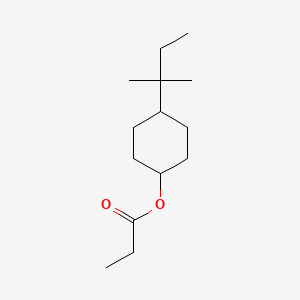
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
